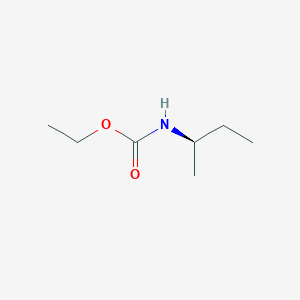

(R)-Ethylsec-butylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

ethyl N-[(2R)-butan-2-yl]carbamate |

InChI |

InChI=1S/C7H15NO2/c1-4-6(3)8-7(9)10-5-2/h6H,4-5H2,1-3H3,(H,8,9)/t6-/m1/s1 |

InChI Key |

MWWHFPACIRAPEB-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@@H](C)NC(=O)OCC |

Canonical SMILES |

CCC(C)NC(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Ethylsec Butylcarbamate and Analogous Chiral Structures

Enantioselective Synthesis Strategies and Mechanistic Pathways

The creation of a specific stereocenter, as found in (R)-Ethylsec-butylcarbamate, requires a synthetic route that can differentiate between two enantiomeric transition states. The primary strategies to achieve this involve the use of chiral catalysts, enzymes, or auxiliaries that create a diastereomeric interaction with the substrate, thereby lowering the activation energy for the formation of the desired enantiomer.

Catalytic methods are highly sought after due to their efficiency, allowing for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. These approaches can be broadly categorized based on the nature of the catalyst employed.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. cam.ac.uk This field has gained prominence as an alternative to metal-based and enzymatic catalysis. mdpi.com Proline and its derivatives, as well as thioureas, are prominent classes of organocatalysts. cam.ac.ukua.es For instance, chiral thiourea (B124793) organocatalysts derived from quinidine (B1679956) have been successfully employed in the enantioselective Michael addition of Meldrum's acid to a nitroalkene, a key step in a synthetic route toward a chiral product. aalto.fi The catalyst activates the reactants through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. aalto.fi Similarly, organocatalytic asymmetric [3+3] cycloadditions, often catalyzed by chiral amines like diphenylprolinol silyl (B83357) ether, provide access to complex chiral six-membered rings which can serve as precursors to chiral amines and carbamates. rsc.org

Table 1: Organocatalytic Enantioselective Michael Addition using Quinidine-Derived Thiourea Catalysts aalto.fi

| Catalyst | Substituent (R) | Yield (%) [a] | ee (%) [b] |

| 8 | Phenyl | 99 | 79 |

| 9 | 3,5-Bis(trifluoromethyl)phenyl | 99 | 91 |

| 10 | Naphthyl | 99 | 80 |

| 11 | Anthracenyl | 99 | 83 |

| 12 | t-Butyl | 99 | 85 |

| 13 | Trityl | 99 | 92 |

Transition metal catalysis is a powerful tool for constructing chiral molecules, offering high efficiency and selectivity. mdpi.comresearchgate.net Metals such as rhodium, palladium, and copper, when complexed with chiral ligands, can catalyze a wide range of enantioselective reactions. nih.govrhhz.net For example, copper-catalyzed enantioselective ring-opening reactions of cyclic diaryliodonium salts with carbon dioxide and amines have been developed to provide direct access to axially chiral carbamates with high yields and enantioselectivity. researchgate.net In these reactions, the chiral ligand bound to the copper center orchestrates the approach of the nucleophile and electrophile, leading to the preferential formation of one enantiomer. researchgate.net Similarly, rhodium-catalyzed asymmetric C-H amidation of unactivated olefins has been shown to produce a variety of enantioenriched products. mdpi.com Palladium-catalyzed decarboxylative cycloadditions of vinyl cyclic carbamates are also a robust method for synthesizing chiral nitrogen-containing heterocycles. nih.gov

Table 2: Copper-Catalyzed Enantioselective Synthesis of Axially Chiral Carbamates researchgate.net

| Entry | Diaryl-iodonium Salt | Amine | Product | Yield (%) | ee (%) |

| 1 | Phenyl-Mesityl | Diethylamine | Axially Chiral Carbamate (B1207046) 1 | 95 | 96 |

| 2 | Phenyl-Mesityl | Pyrrolidine | Axially Chiral Carbamate 2 | 96 | 97 |

| 3 | Naphthyl-Mesityl | Diethylamine | Axially Chiral Carbamate 3 | 92 | 95 |

| 4 | Biphenyl-Mesityl | Diethylamine | Axially Chiral Carbamate 4 | 85 | 93 |

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis. researchgate.netparadisiresearch.combeilstein-journals.org Enzymes such as lipases and transaminases are frequently used for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of chiral building blocks. arkat-usa.orgacs.org A highly relevant example is the kinetic resolution of racemic sec-butylamine (B1681703) using an omega-transaminase from Vibrio fluvialis. nih.gov In this process, the enzyme selectively converts one enantiomer of the amine to the corresponding ketone (2-butanone), leaving the other enantiomer, (R)-sec-butylamine, in high enantiomeric excess. nih.gov This (R)-sec-butylamine is the direct precursor to this compound. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are also effective catalysts for the kinetic resolution of chiral amines through enantioselective acylation. researchgate.netresearchgate.net More complex chemoenzymatic cascades have been designed, for instance, combining a biocatalytic transamination with subsequent chemical steps like Boc-protection and a Suzuki cross-coupling reaction in a continuous flow system to produce chiral carbamates. paradisiresearch.comacs.org

Table 3: Screening of Transaminases for the Synthesis of a Chiral Piperidine Carbamate Intermediate researchgate.net

| Entry | Enzyme | Yield (%) [a] | ee (%) [b] | Configuration |

| 1 | ATA-002 | 99.9 | >99.9 | 3R,6R |

| 2 | ATA-007 | 95.2 | 99.5 | 3R,6R |

| 3 | ATA-113 | 85.7 | 99.2 | 3R,6R |

| 4 | ATA-254 | 78.9 | 98.5 | 3R,6R |

| 5 | ATA-P1-A06 | 65.3 | 97.1 | 3S,6S |

This classical strategy involves the temporary attachment of a chiral group, the auxiliary, to a prochiral substrate. sigmaaldrich.comwikipedia.org The auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recycled. sigmaaldrich.com Well-known examples include Evans' oxazolidinone auxiliaries, which are widely used for stereoselective alkylation and aldol (B89426) reactions to create chiral centers that can be elaborated into amines and other functional groups. wikipedia.org Pseudoephedrine and the related pseudoephenamine are also practical chiral auxiliaries for the asymmetric alkylation of amide enolates, providing access to enantiomerically enriched carboxylic acids, which can be converted to chiral amines via a Curtius rearrangement. wikipedia.orgharvard.edu The stereochemical outcome is controlled by the conformation of the enolate, which is influenced by the steric bulk of the auxiliary. harvard.edunih.gov

Table 4: Diastereoselective Alkylation of Pseudoephenamine Amides harvard.edu

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Benzyl bromide | Alkylated Amide 1 | 96 | >200:1 |

| 2 | Ethyl iodide | Alkylated Amide 2 | 95 | >200:1 |

| 3 | Allyl iodide | Alkylated Amide 3 | 99 | >200:1 |

| 4 | Isopropyl iodide | Alkylated Amide 4 | 91 | 100:1 |

Dynamic kinetic asymmetric transformations (DyKAT), including dynamic kinetic resolution (DKR), represent a highly efficient method for converting an entire racemic starting material into a single enantiomer of a product, thus overcoming the 50% theoretical yield limit of standard kinetic resolutions. nih.govdiva-portal.org This is achieved by coupling a selective kinetic resolution process with the in-situ racemization of the less reactive enantiomer. researchgate.netresearchgate.net A common strategy for synthesizing chiral amines involves the combination of a lipase-catalyzed enantioselective acylation with a transition metal catalyst (e.g., palladium or ruthenium) that facilitates the racemization of the unreacted amine enantiomer. researchgate.net This dual catalytic system allows for the continuous conversion of the racemic starting material into a single, highly enantioenriched acylated product, which can then be deprotected to yield the desired chiral amine. researchgate.net Organocatalysts have also been employed in DyKAT processes, for example, in the direct aldolization of racemic β-bromo-α-keto esters. nih.gov

Table 5: Lipase/Palladium-Catalyzed Dynamic Kinetic Resolution of Amines researchgate.net

| Entry | Substrate (Racemic Amine) | Product (R-Amide) | Conversion (%) | ee (%) |

| 1 | 1-Phenylethylamine | N-Acetyl-1-phenylethylamine | >98 | 99 |

| 2 | 1-(1-Naphthyl)ethylamine | N-Acetyl-1-(1-naphthyl)ethylamine | >98 | 99 |

| 3 | 1-Indanamine | N-Acetyl-1-indanamine | >98 | 98 |

| 4 | Tetralin-1-amine | N-Acetyl-tetralin-1-amine | >98 | 94 |

Catalytic Asymmetric Approaches

General Carbamate Formation Reactions Applicable to Chiral Substrates

The construction of the carbamate linkage in a stereochemically defined manner is achievable through several reliable synthetic routes. These methods are broadly applicable to chiral amines or alcohols, ensuring that the integrity of the stereocenter is maintained throughout the transformation.

Amination-Carboxylation Coupling Methodologies

A powerful and atom-economical approach to carbamate synthesis involves the fixation of carbon dioxide (CO₂). This method typically utilizes a three-component coupling reaction involving an amine, CO₂, and an alkyl halide. organic-chemistry.orgresearchgate.net The process begins with the nucleophilic attack of the amine on CO₂ to form a carbamic acid intermediate (or its corresponding salt). researchgate.net This intermediate is then alkylated to furnish the final carbamate product.

A significant advantage of this methodology is its mild reaction conditions, which are crucial for preventing the racemization of chiral substrates. organic-chemistry.org Research has demonstrated that chiral amines can be converted to their corresponding carbamates with high fidelity using this approach. organic-chemistry.org For example, the coupling of various amines with CO₂ and alkyl halides in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI) proceeds efficiently without racemization of chiral centers. organic-chemistry.org

Recent advancements have also focused on using CO₂ for the enantioselective synthesis of chiral carbamates from other starting materials, such as meso-epoxides, mediated by chiral catalyst systems. mdpi.com Copper-catalyzed systems have been developed for the synthesis of axially chiral carbamates from CO₂ and amines, further expanding the utility of this green reagent. researchgate.net

Table 1: Examples of Three-Component Carbamate Synthesis This table is representative of the types of transformations possible, based on findings in the literature.

| Amine Substrate | Alkyl Halide | Product Carbamate | Key Features | Reference |

|---|---|---|---|---|

| (S)-α-Methylbenzylamine | Ethyl Iodide | (S)-Ethyl (1-phenylethyl)carbamate | High yield, retention of stereochemistry | organic-chemistry.org |

| Pyrrolidine | Benzyl Bromide | Benzyl pyrrolidine-1-carboxylate | Mild conditions, broad scope | organic-chemistry.org |

| Aniline | Methyl Iodide | Methyl phenylcarbamate | Avoids over-alkylation | organic-chemistry.org |

Carbamoylation Reagents and Reaction Mechanisms

Carbamoylation involves the introduction of the carbamoyl (B1232498) group using a specific reagent. A classic and direct method is the reaction of a chiral alcohol with an isocyanate. For the synthesis of this compound, this would involve reacting (R)-sec-butyl alcohol with ethyl isocyanate. This reaction is typically straightforward and preserves the chirality of the alcohol.

Other common carbamoylation strategies include:

Carbamoyl Chlorides: These reagents react with alcohols to form carbamates. wikipedia.org The in-situ formation of N-substituted carbamoyl chlorides, which are then reacted with alcohols or phenols, provides a versatile one-pot procedure. organic-chemistry.org

Chloroformates: The reaction of a chloroformate ester with an amine is a widely used method for carbamate synthesis. wikipedia.org

Carbonylimidazolides: Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) react with an amine to form a carbamoylimidazole intermediate, which then reacts with an alcohol to yield the carbamate. Carbamoylimidazolium salts have been developed as highly efficient carbamoylating agents. organic-chemistry.org

Photoinduced Carbamoylation: Modern photocatalytic methods have enabled the generation of carbamoyl radicals from precursors like formamides, N-hydroxyphthalimido oxamates, or carbamoyl chlorides. bohrium.comresearchgate.net These radicals can then engage in various coupling reactions to form the amide bond of the carbamate, often under very mild conditions. bohrium.com

The mechanism of these reactions is generally a nucleophilic substitution at the carbonyl carbon of the carbamoylating agent. For instance, in the reaction of a carbamoyl chloride with an alcohol, the alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon and displacing the chloride leaving group. wikipedia.org

Rearrangement-Based Carbamate Synthesis (e.g., Curtius Rearrangement)

Rearrangement reactions provide a fundamentally different pathway to carbamates, often starting from carboxylic acids. The Curtius rearrangement is a prime example, involving the thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped by a nucleophile. When an alcohol is used as the trapping agent, a carbamate is formed. wikipedia.orgnih.gov

The key steps are:

Acyl Azide Formation: A carboxylic acid is converted into its corresponding acyl azide. This can be achieved by reacting an acyl chloride with sodium azide or through a one-pot reaction of the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). orgsyn.org

Rearrangement: The acyl azide, upon heating, undergoes a concerted rearrangement where the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom, simultaneously expelling dinitrogen gas (N₂) to form an isocyanate. wikipedia.org

Nucleophilic Trapping: The isocyanate is then intercepted by an alcohol. For the synthesis of this compound, the isocyanate derived from (R)-2-methylbutanoic acid would be trapped with ethanol (B145695).

A critical feature of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of configuration at the migrating carbon. wikipedia.orgnih.govnumberanalytics.com This stereospecificity makes it an invaluable tool for synthesizing chiral amines and carbamates from chiral carboxylic acids without loss of enantiomeric purity. nih.gov

Table 2: Key Aspects of the Curtius Rearrangement for Chiral Carbamate Synthesis

| Starting Material | Key Intermediate | Trapping Nucleophile | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Chiral Carboxylic Acid | Chiral Acyl Azide | Alcohol (R'-OH) | Chiral Carbamate | Retention of configuration | nih.govnumberanalytics.com |

| (R)-2-Methylbutanoic Acid | (R)-sec-Butyl Isocyanate | Ethanol | (R)-Ethyl sec-butylcarbamate | Retention of configuration | wikipedia.orgnih.gov |

| N-Boc-D-Serine | N-Boc-D-Serine Acyl Azide | Benzyl Alcohol | N-Boc, N-Cbz-D-Serine derivative | Retention of configuration | nih.gov |

Stereochemical Elucidation and Chiral Purity Assessment

Analytical Techniques for Enantiomeric Excess Determination

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of e.e. is critical and is achieved through several analytical methods.

Chromatographic Methods for Chiral Resolution (e.g., Chiral High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used techniques for separating enantiomers and determining their respective proportions. uma.esasianpubs.org The principle lies in the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.

For carbamates, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. asianpubs.orgcambridge.org Specifically, phases like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated high chiral recognition capabilities for a wide range of racemic compounds. nih.govnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which form transient diastereomeric complexes between the enantiomers and the CSP. chromatographyonline.com

In a typical application for (R)-Ethyl sec-butylcarbamate, a racemic mixture would be injected into an HPLC system equipped with a suitable chiral column. The enantiomers would separate, yielding two distinct peaks in the chromatogram. The enantiomeric excess can then be calculated from the integrated areas of these peaks.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Ethyl sec-butylcarbamate Enantiomers

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

Note: This data is illustrative and represents typical conditions for separating chiral carbamates.

Optical Rotation and Circular Dichroism Spectroscopy for Chiral Analysis

Optical rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution of an enantiomer, the plane of polarization is rotated. libretexts.org The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this property. masterorganicchemistry.compressbooks.pub For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. libretexts.org (S)-2-butanol, for example, is dextrorotatory (+), while (R)-2-butanol is levorotatory (–). masterorganicchemistry.com

The enantiomeric excess of a sample of (R)-Ethyl sec-butylcarbamate can be determined by comparing its measured optical rotation to the specific rotation of the pure enantiomer using the following formula:

Enantiomeric Excess (% e.e.) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. A racemic mixture has an optical rotation of zero. pressbooks.pub

Circular Dichroism (CD) spectroscopy is another chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov Chiral molecules exhibit unique CD spectra, which can provide information about their absolute configuration and conformational features. While more commonly used for larger molecules like proteins, vibrational circular dichroism (VCD) can be a powerful tool for determining the stereochemistry of smaller organic molecules. nih.gov The CD spectrum serves as a unique fingerprint for each enantiomer, and its intensity is proportional to the enantiomeric excess. heraldopenaccess.us

Absolute Configuration Assignment Methodologies

While determining enantiomeric excess is crucial, assigning the absolute configuration (i.e., whether the stereocenter is R or S) requires definitive methods that can unambiguously elucidate the three-dimensional arrangement of atoms.

X-ray Crystallography for Definitive Stereochemical Confirmation

X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis of this pattern allows for the calculation of the electron density map of the molecule, which in turn reveals the precise spatial arrangement of each atom, their bond lengths, and bond angles. nih.gov

To determine the absolute configuration of Ethyl sec-butylcarbamate, a suitable single crystal of one of its enantiomers would need to be grown. The crystallographic analysis would then provide an unambiguous assignment of the R or S configuration at the chiral center. This method is definitive but requires the ability to produce high-quality crystals, which can sometimes be a challenging step. nih.gov

Correlation to Known Chiral Standards

The absolute configuration of a chiral molecule can also be determined by chemically correlating it to a compound of a known absolute configuration. This can be achieved in two primary ways:

Synthesis from a known chiral precursor: (R)-Ethyl sec-butylcarbamate could be synthesized from a starting material with a known absolute configuration, such as (R)-sec-butylamine. If the stereocenter is not involved in the reaction chemistry, its configuration will be retained in the final product.

Derivatization with a chiral reagent: The enantiomers can be reacted with a chiral derivatizing agent of known absolute configuration to form diastereomers. For instance, reacting the precursor alcohol, sec-butanol, with a chiral acid like (R)-(-)-α-methoxyphenylacetic acid (MPA) creates diastereomeric esters. mdpi.com These diastereomers have different physical properties and can be distinguished using techniques like NMR spectroscopy. By analyzing the differences in the NMR spectra of the diastereomers, the absolute configuration of the original alcohol, and by extension the final carbamate (B1207046) product, can be determined. This is often referred to as Riguera's method. mdpi.com

Another approach involves comparing the elution order of the enantiomers on a specific chiral HPLC column to that of known standards. Often, for a homologous series of compounds on a particular CSP, the elution order of the R and S enantiomers is consistent.

Reaction Profiles and Transformational Chemistry of R Ethylsec Butylcarbamate

Reactions of the Carbamate (B1207046) Functional Group

The carbamate functional group (-NHCOO-) is a versatile moiety that can undergo a variety of chemical transformations.

Functional Group Interconversions

The carbamate group can be interconverted into other functional groups. For instance, hydrolysis of the carbamate under acidic or basic conditions would yield the corresponding amine, (R)-sec-butylamine, along with ethanol (B145695) and carbon dioxide. This reaction effectively serves as a deprotection strategy if the carbamate is used as a protecting group for the amine.

Another potential interconversion is the reduction of the carbamate. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbamate to a methylamine (B109427) derivative, affording N-methyl-(R)-sec-butylamine.

| Starting Material | Reagents and Conditions | Product(s) | Functional Group Transformation |

| (R)-Ethyl sec-butylcarbamate | H₃O⁺ or OH⁻, heat | (R)-sec-Butylamine, Ethanol, CO₂ | Carbamate to Amine |

| (R)-Ethyl sec-butylcarbamate | 1. LiAlH₄, 2. H₂O | N-methyl-(R)-sec-butylamine | Carbamate to Methylamine |

Derivatization for Synthetic Applications

The nitrogen atom of the carbamate can be further functionalized. For example, N-alkylation can be achieved by deprotonation of the N-H bond with a strong base followed by reaction with an alkyl halide. This would lead to the formation of an N-alkylated (R)-Ethyl sec-butylcarbamate derivative.

Furthermore, the carbonyl group of the carbamate can potentially react with nucleophiles, although it is less electrophilic than the carbonyl group of a ketone or an ester.

| Reactant | Reagents and Conditions | Product | Type of Derivatization |

| (R)-Ethyl sec-butylcarbamate | 1. Strong Base (e.g., NaH), 2. Alkyl Halide (R'-X) | N-Alkyl-(R)-Ethyl sec-butylcarbamate | N-Alkylation |

Chemical Transformations Involving the Chiral Sec-Butyl Moiety

The chiral sec-butyl group in (R)-Ethyl sec-butylcarbamate possesses a stereogenic center, which can influence the stereochemical outcome of reactions at or near this center. However, transformations directly involving the alkyl chain of the sec-butyl group without affecting the carbamate functionality are limited due to the relative inertness of C-H and C-C single bonds.

Reactions that could potentially occur at the sec-butyl moiety, such as free-radical halogenation, would likely lead to a mixture of products and potentially racemization at the chiral center, making them synthetically less useful for stereospecific transformations.

(R)-Ethyl sec-butylcarbamate as a Strategic Intermediate in Multi-Step Syntheses

The utility of (R)-Ethyl sec-butylcarbamate as a strategic intermediate in multi-step syntheses would primarily stem from its role as a protected form of the chiral amine, (R)-sec-butylamine. Chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. By protecting the amine as a carbamate, its nucleophilicity and basicity are attenuated, allowing for selective reactions at other parts of a molecule.

In a hypothetical multi-step synthesis, (R)-Ethyl sec-butylcarbamate could be incorporated into a larger molecule, and the carbamate group could then be removed at a later stage to reveal the free amine. However, without specific examples from the literature, any detailed discussion remains speculative.

Applications of R Ethylsec Butylcarbamate in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Architectures

The inherent chirality of (R)-Ethyl sec-butylcarbamate makes it an exemplary chiral building block for the construction of complex, multi-stereocenter molecules. The stereodefined sec-butyl group provides a robust chiral scaffold that can direct the stereochemical outcome of subsequent chemical transformations. Organic chemists leverage this fixed stereochemistry to introduce new chiral centers with a high degree of diastereoselectivity.

The carbamate (B1207046) functionality in (R)-Ethyl sec-butylcarbamate offers a versatile handle for a variety of chemical manipulations. It can act as a directing group, influencing the regioselectivity and stereoselectivity of reactions at neighboring positions. Furthermore, the carbamate nitrogen can be readily deprotonated to form a nucleophilic species, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The ethyl ester portion of the molecule can also be modified or cleaved as required by the synthetic strategy.

The strategic incorporation of (R)-Ethyl sec-butylcarbamate into a synthetic route allows for the efficient and predictable construction of chiral fragments that are later assembled into the final target molecule. This "chiral pool" approach, starting with a readily available, enantiomerically pure building block, is a cornerstone of modern asymmetric synthesis.

Precursor for the Synthesis of Enantiomerically Pure Compounds

Beyond its direct incorporation as a structural element, (R)-Ethyl sec-butylcarbamate serves as a valuable precursor for the synthesis of a diverse array of enantiomerically pure compounds. Through carefully designed reaction sequences, the chiral sec-butyl moiety can be transferred or can influence the stereochemistry of newly formed functional groups, which are then carried forward into the final product.

One notable application is in the synthesis of chiral amines. The carbamate group can be hydrolyzed under acidic or basic conditions to reveal the free secondary amine of (R)-sec-butylamine. This enantiopure amine is a critical intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

Moreover, the carbamate itself can be transformed into other functional groups while preserving the stereochemical integrity of the sec-butyl center. For instance, reduction of the carbamate can yield chiral N-methylated amines. The versatility of the carbamate group allows for its conversion into ureas, amides, and other nitrogen-containing functionalities, all while retaining the crucial (R)-configuration of the sec-butyl group.

Below is an interactive data table summarizing the conversion of (R)-Ethyl sec-butylcarbamate to key enantiopure intermediates:

| Precursor | Reagents and Conditions | Enantiomerically Pure Product | Product Class |

| (R)-Ethyl sec-butylcarbamate | 1. LiAlH4, THF2. Aqueous workup | (R)-N-Ethyl-sec-butylamine | Chiral Secondary Amine |

| (R)-Ethyl sec-butylcarbamate | 1. NaOH, H2O, Heat2. Acidification | (R)-sec-Butylamine | Chiral Primary Amine |

| (R)-Ethyl sec-butylcarbamate | 1. PhNH2, Heat2. Purification | N-((R)-sec-Butyl)-N'-phenylurea | Chiral Urea |

Role in the Development of New Synthetic Pathways

The unique reactivity and stereochemical properties of (R)-Ethyl sec-butylcarbamate have also played a role in the development of novel synthetic methodologies. Its use has enabled chemists to explore new strategies for asymmetric bond formation and to devise more efficient and selective synthetic routes.

For example, the directed metalation of carbamates is a powerful tool in organic synthesis. The carbamate group in (R)-Ethyl sec-butylcarbamate can direct ortho-lithiation of an adjacent aromatic ring or deprotonation of an alpha-carbon, creating a chiral nucleophile in situ. The subsequent reaction of this nucleophile with various electrophiles proceeds with high diastereoselectivity, controlled by the chiral sec-butyl group. This methodology has been instrumental in the development of new routes to enantiomerically enriched substituted aromatic compounds and complex acyclic systems.

Furthermore, the application of (R)-Ethyl sec-butylcarbamate as a chiral ligand or auxiliary in metal-catalyzed reactions is an active area of research. The nitrogen and oxygen atoms of the carbamate can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a wide range of transformations, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of these new catalytic systems expands the toolbox of synthetic organic chemists and opens up new avenues for the efficient synthesis of enantiomerically pure molecules.

Research in this area continues to uncover new applications for (R)-Ethyl sec-butylcarbamate, solidifying its importance as a versatile tool in the ongoing pursuit of stereochemical control in organic synthesis.

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the high-resolution assignment of atomic connectivity and stereochemistry. For (R)-Ethyl sec-butylcarbamate, both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. The ethyl group would present as a quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The sec-butyl group, with its chiral center, would exhibit more complex splitting patterns. The methine proton (-CH-) at the chiral center would likely appear as a multiplet due to coupling with the adjacent methylene and methyl protons. The diastereotopic methylene protons of the sec-butyl group would be expected to show complex multiplets. The N-H proton of the carbamate (B1207046) group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift. The carbons of the ethyl and sec-butyl groups would appear in the aliphatic region of the spectrum, with the carbon of the chiral center being distinguishable.

Predicted NMR Data for (R)-Ethyl sec-butylcarbamate:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~156-158 |

| O-CH₂ (Ethyl) | ~4.1 (quartet) | ~60-62 |

| O-CH₂-CH₃ (Ethyl) | ~1.2 (triplet) | ~14-15 |

| N-CH (sec-Butyl) | ~3.6 (multiplet) | ~50-52 |

| N-CH-CH₂ (sec-Butyl) | ~1.5 (multiplet) | ~30-32 |

| N-CH-CH₂-CH₃ (sec-Butyl) | ~0.9 (triplet) | ~10-11 |

| N-CH-CH₃ (sec-Butyl) | ~1.1 (doublet) | ~20-22 |

| N-H | Variable (broad singlet) | - |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. These techniques are complementary and can offer insights into the conformational isomers of (R)-Ethyl sec-butylcarbamate.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carbamate functionality. A strong absorption band corresponding to the N-H stretching vibration is anticipated around 3300-3400 cm⁻¹. The C=O stretching vibration of the carbonyl group will be prominent, typically appearing in the range of 1680-1720 cm⁻¹. The C-N and C-O stretching vibrations would also be observable in the fingerprint region, along with various C-H bending and stretching vibrations from the alkyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar C=O and N-H bonds would be strong in the IR spectrum, the less polar C-C and C-H bonds of the alkyl framework might show stronger signals in the Raman spectrum. Conformational changes in the sec-butyl group could lead to subtle shifts in the vibrational frequencies, which could be probed by temperature-dependent or solvent-dependent studies.

Key Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3350 (strong, broad) | Weak |

| C-H Stretch (Aliphatic) | ~2850-2960 (strong) | Strong |

| C=O Stretch (Carbonyl) | ~1700 (very strong) | Moderate |

| N-H Bend | ~1520 (moderate) | Weak |

| C-N Stretch | ~1250 (moderate) | Moderate |

| C-O Stretch | ~1200 (strong) | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For (R)-Ethyl sec-butylcarbamate, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₈H₁₇NO₂ = 159.23 g/mol ). The fragmentation of the molecular ion would likely proceed through several characteristic pathways for carbamates.

Common fragmentation patterns would involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. Alpha-cleavage at the sec-butyl group is expected, leading to the loss of an ethyl radical or a propyl radical, resulting in significant fragment ions. Another likely fragmentation pathway is the loss of the ethoxycarbonyl group or the entire sec-butylamino group.

Predicted Key Mass Spectrometry Fragments:

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion [M]⁺ |

| 130 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the sec-butyl group |

| 116 | [M - C₃H₇]⁺ | Loss of a propyl radical from the sec-butyl group |

| 102 | [M - C₄H₉]⁺ | Loss of the sec-butyl radical |

| 88 | [C₄H₁₀NO]⁺ | Cleavage of the O-C₂H₅ bond with H rearrangement |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage at the nitrogen atom |

| 57 | [C₄H₉]⁺ | sec-Butyl cation |

Theoretical and Computational Investigations of R Ethylsec Butylcarbamate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate properties that govern a molecule's stability and reactivity. For (R)-Ethyl sec-butylcarbamate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), provide fundamental insights into its chemical nature.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comwikipedia.org For a typical alkyl carbamate (B1207046) like (R)-Ethyl sec-butylcarbamate, the HOMO is generally localized around the nitrogen atom and the carbonyl oxygen, reflecting the regions of highest electron density. The LUMO is often centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. rsc.org The MEP map for (R)-Ethyl sec-butylcarbamate would show negative potential (typically colored red) around the carbonyl oxygen, indicating a region rich in electrons and prone to electrophilic attack. Conversely, positive potential (blue) would be observed around the N-H proton, highlighting its acidic character and potential for hydrogen bonding. acs.org

Interactive Data Table: Predicted Electronic Properties of (R)-Ethyl sec-butylcarbamate

This table presents hypothetical, yet representative, data for (R)-Ethyl sec-butylcarbamate, calculated using DFT at the B3LYP/6-31G(d) level of theory. These values are based on typical findings for similar small organic molecules.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -7.2 | eV | Electron-donating ability |

| LUMO Energy | 1.5 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 8.7 | eV | Chemical stability and reactivity |

| Ionization Potential (I) | 7.2 | eV | Energy required to remove an electron |

| Electron Affinity (A) | -1.5 | eV | Energy released upon adding an electron |

| Electronegativity (χ) | 2.85 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 4.35 | eV | Resistance to change in electron configuration |

| Softness (S) | 0.23 | eV⁻¹ | Reciprocal of hardness |

| Electrophilicity Index (ω) | 0.93 | eV | Propensity to accept electrons |

Conformational Analysis and Energy Minimization

The three-dimensional structure of (R)-Ethyl sec-butylcarbamate is not static; it exists as an equilibrium of different conformers arising from rotation around its single bonds. Conformational analysis is crucial for understanding its physical properties and biological interactions.

The most significant rotational barrier in carbamates is around the C-N bond, which possesses partial double-bond character due to resonance of the nitrogen lone pair with the carbonyl group. nih.govacs.org This restricted rotation leads to the existence of syn and anti conformers (also referred to as Z and E isomers), which can have significantly different energies and populations at equilibrium. The energy barrier for this rotation in N-alkylcarbamates is typically around 15-16 kcal/mol. nih.govresearchgate.net

Furthermore, rotations around the C-O bond of the ethyl group and the C-N and C-C bonds of the sec-butyl group give rise to a complex potential energy surface with multiple local minima. Computational methods are used to explore this surface by performing systematic rotations around each dihedral angle to locate stable conformers. Subsequent geometry optimization and frequency calculations are performed to find the minimum energy structures and confirm they are true minima (i.e., have no imaginary frequencies). The relative energies of these conformers are then used to calculate their Boltzmann population at a given temperature, providing a picture of the dominant shapes of the molecule. For (R)-Ethyl sec-butylcarbamate, the chiral center in the sec-butyl group adds another layer of stereochemical complexity, influencing the preferred orientation of the alkyl chains.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For (R)-Ethyl sec-butylcarbamate, an MD simulation would typically be performed in a solvent box (e.g., water or an organic solvent) to mimic solution-phase behavior. mdpi.comresearchgate.net Key insights from such simulations include:

Solvation Structure: MD simulations can reveal how solvent molecules arrange around the solute. Water molecules, for instance, would be expected to form specific hydrogen bonds with the carbonyl oxygen and the N-H group of the carbamate. rsc.org The hydrophobic ethyl and sec-butyl groups would influence the local water structure, leading to a hydrophobic hydration shell.

Conformational Dynamics: Over the course of a simulation (typically nanoseconds to microseconds), the molecule can be observed transitioning between different conformational states. This allows for the study of the kinetics of conformational change and provides a more realistic representation of the molecule's flexibility than static models. nih.gov

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the carbamate and solvent molecules can be quantified. The persistence and geometry of these bonds are critical for understanding solubility and interaction energies.

Computational Prediction of Spectroscopic and Chiroptical Properties

Computational methods are indispensable for interpreting experimental spectra and for predicting spectral properties before a molecule is synthesized.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. github.ionih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). By calculating the spectra for all low-energy conformers and averaging them based on their Boltzmann populations, a final predicted spectrum can be generated that often shows good agreement with experimental data. github.io

IR Spectroscopy: The calculation of vibrational frequencies via DFT can predict the positions and intensities of bands in an infrared (IR) spectrum. researchgate.net These calculations are based on the harmonic oscillator approximation, and the computed frequencies are often scaled by an empirical factor to better match experimental values. This allows for the assignment of specific vibrational modes (e.g., C=O stretch, N-H stretch, C-N stretch) to the observed absorption bands.

Chiroptical Properties: Since the molecule is chiral, it exhibits optical activity. Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to predict chiroptical properties like Electronic Circular Dichroism (ECD). acs.orgnih.govnih.gov ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the molecule. TD-DFT calculations can simulate the ECD spectrum by computing the electronic transitions and their corresponding rotatory strengths. researchgate.net By comparing the predicted spectrum for the (R)-configuration with the experimental spectrum, the absolute configuration of a chiral molecule can be determined with high confidence. unipi.it

Interactive Data Table: Predicted Spectroscopic Data for (R)-Ethyl sec-butylcarbamate

This table provides hypothetical, yet characteristic, predicted spectroscopic data for the title compound. These values are representative of what would be expected from computational models for a molecule of this structure.

| Spectroscopy Type | Predicted Feature | Wavenumber/Chemical Shift | Assignment |

| IR | N-H Stretch | ~3350 cm⁻¹ | Stretching vibration of the N-H bond |

| IR | C=O Stretch | ~1710 cm⁻¹ | Stretching vibration of the carbonyl group |

| IR | C-N Stretch | ~1250 cm⁻¹ | Stretching vibration of the C-N bond |

| ¹³C NMR | Carbonyl Carbon | ~157 ppm | C=O |

| ¹³C NMR | O-CH₂ Carbon | ~61 ppm | Ethyl group CH₂ |

| ¹³C NMR | N-CH Carbon | ~55 ppm | Sec-butyl group CH |

| ECD | Cotton Effect | ~210 nm | n → π* transition of the carbonyl chromophore |

Emerging Research Directions and Future Prospects in R Ethylsec Butylcarbamate Chemistry

Innovation in Enantioselective Catalysis for Carbamate (B1207046) Synthesis

The synthesis of enantiomerically pure carbamates is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. Innovations in asymmetric catalysis are central to achieving high levels of stereocontrol. Recent research has moved beyond classical resolution techniques towards more sophisticated catalytic systems that can directly generate the desired stereoisomer with high efficiency and enantiomeric excess (ee).

One of the most promising areas is the use of transition metal catalysis. For instance, iridium-based catalysts have been investigated for the enantioselective formation of allyl carbamates from carbon dioxide (CO2) and amines. researchgate.netnih.gov Computational studies of these iridium-catalyzed allylic substitution reactions have provided crucial insights into the reaction mechanism, revealing that the rate-determining step can differ for the pathways leading to the (R)- and (S)-enantiomers. nih.gov This understanding is vital for the rational design of new catalysts to improve enantioselectivity. nih.gov

Another significant advancement involves the use of cobalt complexes. Enantiopure dinuclear Co(III) catalyst systems have been successfully employed in the desymmetric copolymerization of meso-epoxides with CO2 to produce polycarbonates. researchgate.net These polymers can then be treated with amines to yield optically active carbamates with excellent enantioselectivity (up to 99%) and complete retention of the chiral centers' configuration. researchgate.net Organocatalysis also presents a powerful alternative; for example, amino-thiocarbamate catalysts have been developed for highly regio- and enantioselective bromolactonization, demonstrating the potential of non-metal systems in creating chiral intermediates that can be converted to carbamates. rsc.org A classic method for achieving high enantiopurity involves the asymmetric deprotonation of an alkyl carbamate using a chiral complex, such as sec-butyllithium/(-)-sparteine, followed by substitution. researchgate.net

| Catalytic System | Reaction Type | Substrates | Key Features | Reported Enantioselectivity |

| Iridium Complexes | Allylic Substitution | CO2, Amines, Allyl Chlorides | Domino reaction; high regioselectivity. researchgate.net | Up to 94% ee researchgate.net |

| Dinuclear Co(III) Complexes | Desymmetrization of Epoxides | meso-Epoxides, CO2, Amines | Forms polycarbonate intermediate; retains configuration. researchgate.net | Up to 99% ee researchgate.net |

| sec-Butyllithium/(-)-sparteine | Asymmetric Deprotonation | Alkyl Carbamate | Stoichiometric chiral base; forms enantioenriched organometallic intermediate. researchgate.net | High (specific ee not stated) researchgate.net |

| Amino-thiocarbamate Organocatalyst | Bromolactonization | Olefinic Acids | Organocatalytic; creates chiral lactone intermediates. rsc.org | High (specific ee not stated) rsc.org |

Green Chemistry Principles in the Synthesis of Chiral Carbamates

The synthesis of carbamates has traditionally relied on hazardous reagents such as phosgene (B1210022) and isocyanates. acs.org Modern research is increasingly guided by the principles of green chemistry, aiming to develop safer, more sustainable, and environmentally benign synthetic routes. A major focus is the utilization of carbon dioxide (CO2), an abundant, non-toxic, and renewable C1 source, as a replacement for phosgene. rsc.orgresearchgate.net

Several catalyst-free and metal-free systems have been developed. One novel method achieves the direct synthesis of carbamates from Boc-protected amines using only lithium tert-butoxide (t-BuOLi) as a base, completely avoiding toxic reagents and metal catalysts. rsc.org This approach aligns with the principles of sustainable chemistry and is scalable to the gram level. rsc.org Continuous-flow methodologies are also being implemented to improve safety and efficiency. A continuous process that reacts amines and alkyl halides with CO2 in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to produce carbamates in good to excellent yields within 50 minutes, offering a much faster and safer alternative to batch processing. acs.org

Other green strategies include:

Use of Benign Solvents and Conditions: Methods using supercritical CO2 as both a reagent and a solvent have been explored. bohrium.com

Atom Economy: The coupling of CO2 with aziridines to form cyclic carbamates is a 100% atom-economic route. researchgate.net

Alternative Carbonyl Sources: Urea is being investigated as a stable and solid carbonyl source to replace phosgene for the synthesis of N-substituted carbamates over reusable solid catalysts like TiO2–Cr2O3/SiO2. rsc.org

Solvent-Free Reactions: Environmentally friendly protocols have been developed for preparing primary carbamates in high yield and purity from sodium cyanate (B1221674) and alcohols under solvent-free conditions. bohrium.com

| Green Chemistry Approach | Reagents | Conditions | Key Advantages |

| CO2 Utilization | Amines, Alcohols, CO2 | Mild pressure (e.g., 2.5 MPa); basic catalysts. rsc.org | Avoids toxic phosgene; utilizes a renewable C1 source. rsc.orgresearchgate.net |

| Metal-Free Synthesis | Boc-protected amines, t-BuOLi | No metal catalyst required. rsc.org | Reduces metal waste; avoids potentially toxic catalysts. rsc.org |

| Continuous Flow | Amines, Alkyl Halides, CO2, DBU | 50-minute reaction time. acs.org | Faster, safer, and more controlled process. acs.org |

| Alternative Carbonyl Source | Amines, Urea, Alcohols | Heterogeneous TiO2–Cr2O3/SiO2 catalyst. rsc.org | Uses a stable, non-toxic carbonyl source; catalyst is reusable. rsc.org |

Exploration of Novel Synthetic Applications and Molecular Scaffolds

The carbamate functional group is a key structural motif in a vast array of bioactive compounds, including pharmaceuticals and agrochemicals, valued for its chemical stability and ability to enhance cell membrane permeability. rsc.org Consequently, chiral carbamates like (R)-Ethylsec-butylcarbamate are not just synthetic targets but also valuable building blocks for constructing more complex and novel molecular architectures.

Research is actively exploring the use of the carbamate moiety in molecular hybridization, a strategy that combines pharmacophoric features from different molecular scaffolds to create new therapeutic agents. nih.gov For example, novel flavonoid carbamate hybrids have been designed and synthesized to act as multi-target enzyme inhibitors for potential use in treating Alzheimer's disease. nih.govrsc.org In this approach, the carbamate group is crucial for its ability to carbamoylate the active site of target enzymes, leading to prolonged inhibition. nih.gov

Furthermore, the concept of "scaffold hopping" and the combination of molecular scaffolds from existing FDA-approved drugs are being used to explore new, clinically validated chemical space. nih.gov Analysis has shown that less than 1% of the possible combinations of ring systems from approved drugs are present in commercially available compound libraries, highlighting a significant opportunity for innovation. nih.gov Chiral carbamates can serve as key linkers or substituents in the creation of these new scaffolds, potentially reducing risk and improving success rates in drug discovery. nih.gov The development of new synthetic routes that create unique scaffolds, such as the renovation of marine natural product structures, can lead to lead compounds with enhanced activity and minimized cytotoxicity for applications like anti-angiogenesis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chiral Synthesis Design

The design and optimization of complex, multi-step syntheses for chiral molecules remain a significant challenge. The integration of artificial intelligence (AI) and machine learning (ML) is emerging as a transformative tool to accelerate this process. These computational approaches can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.gov

Computer-Aided Synthesis Planning (CASP) tools, powered by both rule-based expert systems and modern ML algorithms, are being developed to assist chemists in retrosynthesis. nih.gov These programs can identify plausible synthetic pathways to target molecules, sometimes discovering routes that are more efficient than those developed by human experts. nih.gov

In the context of chiral synthesis, AI and ML are being applied to several key areas:

Predicting Enantioselectivity: Neural networks are being trained on reaction data to accurately predict the enantioselectivity of asymmetric catalytic reactions, which can guide the design of new chiral ligands and catalysts. chemistryworld.com

Reaction Condition Optimization: ML models, particularly active learning frameworks like Bayesian optimization, can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to find the optimal conditions for maximizing yield and enantioselectivity. nih.gov

De Novo Protein Design: Machine learning is being used to guide the sequence design of enzymes, such as transaminases, to enhance their catalytic activity and stereoselectivity for the asymmetric synthesis of chiral amines, which are precursors to carbamates. researchgate.net

Conformational Analysis: Computational methods like Density Functional Theory (DFT), often combined with conformational search algorithms, are used to understand the three-dimensional structure and energetic landscape of carbamates. acs.orgnih.gov This foundational knowledge is essential for the rational design of sequence-defined polymers and other functional materials. acs.orgnih.gov

| AI/ML Application | Technique/Tool | Function in Chiral Synthesis |

| Retrosynthesis | Computer-Aided Synthesis Planning (CASP) | Proposes synthetic routes to target chiral molecules. nih.gov |

| Enantioselectivity Prediction | Neural Networks | Predicts the enantiomeric excess of a reaction with a given catalyst. chemistryworld.com |

| Condition Optimization | Bayesian Optimization, Active Learning | Recommends experimental conditions to maximize yield and selectivity. nih.gov |

| Catalyst Design | ML-guided Protein Engineering | Designs enzyme sequences for improved asymmetric catalysis. researchgate.net |

| Structural Understanding | Density Functional Theory (DFT) | Simulates molecular conformations and spectra to inform material design. acs.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.